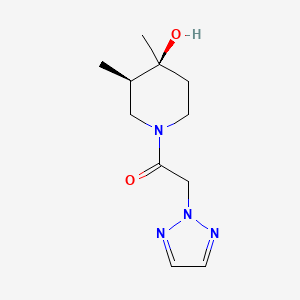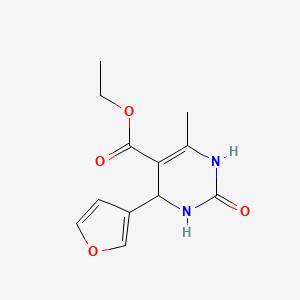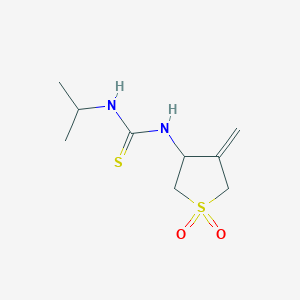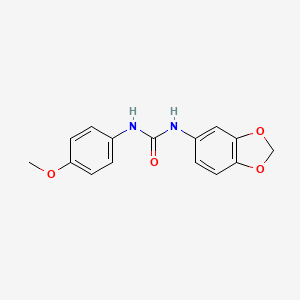
1-hydroxy-3-(2-thienyl)-2(1H)-quinoxalinone 4-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-hydroxy-3-(2-thienyl)-2(1H)-quinoxalinone 4-oxide is a useful research compound. Its molecular formula is C12H8N2O3S and its molecular weight is 260.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 260.02556330 g/mol and the complexity rating of the compound is 399. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Pathways and Chemical Reactions
Quinoxaline derivatives, including those similar to 1-hydroxy-3-(2-thienyl)-2(1H)-quinoxalinone 4-oxide, have been studied for their reactions with various chemicals. For instance, the reactions of quinoxaline 1,4-dioxides with acetic anhydride have been explored, leading to derivatives that undergo facile hydrolysis and display novel rearrangement mechanisms (Ahmed et al., 1987). This study demonstrates the chemical versatility and reactivity of quinoxaline derivatives under different conditions.
Corrosion Inhibition
Quinoxalinone derivatives have shown potential as corrosion inhibitors. A study on mild steel corrosion inhibition in hydrochloric acid by three new quinoxalinone derivatives indicated that these compounds act as mixed-type inhibitors, suggesting their protective role against corrosion (Tazouti et al., 2016).
Hydrogenation Processes
The selective hydrogenation of chloro-hydroxyquinoxaline-oxides to quinoxalinone using various catalysts has been investigated, underscoring the significance of these derivatives in chemical synthesis and potential industrial applications (Malz et al., 1993).
Biological Systems and Antimicrobial Activities
The transformation and detoxification of quinoxaline N-oxide by environmental and pathogenic bacteria have been studied, highlighting the interaction between these compounds and biological systems. These findings contribute to understanding the metabolic diversity of bacteria and their interactions with quinoxaline derivatives (Thierbach et al., 2017). Furthermore, quinoxaline-1,4-di-N-oxide derivatives have been examined for their inhibitory action in melanoma and brain tumor cells, indicating potential therapeutic applications (Silva et al., 2019).
Environmental Transformations
The reactivity and transformation of antibacterial N-oxides in the presence of manganese oxide have been explored, revealing a new degradation pathway important for understanding the fate of these compounds in aquatic environments (Zhang & Huang, 2005).
Propriétés
IUPAC Name |
1-hydroxy-4-oxido-3-thiophen-2-ylquinoxalin-4-ium-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3S/c15-12-11(10-6-3-7-18-10)13(16)8-4-1-2-5-9(8)14(12)17/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKRGWDIBFUJHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)C(=[N+]2[O-])C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(3,4-dimethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5553625.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperidine](/img/structure/B5553637.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(difluoromethoxy)phenyl]ethanone](/img/structure/B5553643.png)

![5-{[(3S*,4R*)-3-(dimethylamino)-4-propyl-1-pyrrolidinyl]sulfonyl}-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B5553674.png)
![N-[3-(3-methyl-3-phenylpiperidin-1-yl)-3-oxopropyl]methanesulfonamide](/img/structure/B5553677.png)
![2-[3-(5-fluoro-1H-benzimidazol-2-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5553684.png)

![N-ethyl-2-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5553691.png)

![methyl 3-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B5553708.png)

![(3S)-1-[(4-chloro-1H-pyrazol-1-yl)acetyl]-N,N-dimethylazepan-3-amine](/img/structure/B5553715.png)

